Silane

描述

属性

IUPAC Name |

silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4Si/h1H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRPTPMANUNPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SiH4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

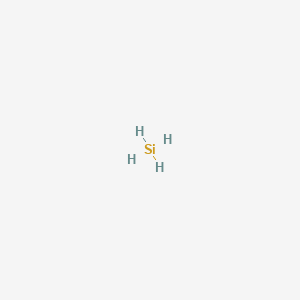

Molecular Formula |

H4Si, SiH4 | |

| Record name | SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | silane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052534 | |

| Record name | Silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.117 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silane is a colorless, flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Silane is lighter than air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of amorphous silicon., Gas or Vapor, Colorless, flammable and poisonous gas, with a strong repulsive odor; [CAMEO], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a repulsive odor. | |

| Record name | SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon tetrahydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SILICON TETRAHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/669 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon tetrahydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0556.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-169 °F at 760 mmHg (NIOSH, 2023), -112 °C, -169 °F | |

| Record name | SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SILICON TETRAHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/669 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon tetrahydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0556.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

NA (Gas) | |

| Record name | Silicon tetrahydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0556.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NIOSH, 2023), Slowly decomp in water; practically insol in alc, ether, benzene, chloroform, silicochloroform and silicon tetrachloride; decomp in potassium hydoxide solns., Solubility in water: slow reaction, Decomposes | |

| Record name | SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Silicon tetrahydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0556.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.68 at -185 °C (liquid), 1.11(relative gas density) | |

| Record name | SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silicon tetrahydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0556.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.11 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 1.3, 1.11 | |

| Record name | SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SILICON TETRAHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/669 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), >1 atm | |

| Record name | SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILICON TETRAHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/669 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon tetrahydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0556.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities: Phosphorous trihydride, arsenic trihydride & boron hydride /in gaseous silane/. | |

| Record name | SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

7803-62-5 | |

| Record name | SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/silane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J076063R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SILICON TETRAHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/669 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/VV155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-301 °F (NIOSH, 2023), -185 °C, -301 °F | |

| Record name | SILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4434 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0564 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SILICON TETRAHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/669 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicon tetrahydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0556.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

silane chemistry tutorials for beginners in research

An In-depth Technical Guide to Silane Chemistry for Researchers

This guide provides a comprehensive overview of the core principles of this compound chemistry, tailored for researchers, scientists, and drug development professionals. It covers fundamental reactions, diverse applications in surface modification and organic synthesis, and detailed experimental protocols.

Core Principles of this compound Chemistry

Silanes are silicon-based compounds with the general formula SiH₄, analogous to methane (CH₄) in carbon chemistry.[1][2][3] However, the chemistry of silicon differs significantly from that of carbon. Silicon is more electropositive than carbon, and the Si-H bond polarity is the opposite of a C-H bond, making silanes highly reactive.[2][4] In research, the most versatile and widely used silanes are organofunctional silanes, which have the general structure R-(CH₂)n-Si-(OX)₃ .[5][6]

These molecules are bifunctional:

-

-Si-(OX)₃ : An inorganic-reactive group (where X is typically methyl or ethyl), which is hydrolyzable.[6]

-

R : An organofunctional group (e.g., amino, epoxy, vinyl, methacrylate) that is compatible with organic polymers.[6]

This dual reactivity allows silanes to act as molecular bridges, coupling dissimilar materials like inorganic substrates and organic polymers to enhance adhesion and composite properties.[7][8][9]

Fundamental Reaction Mechanisms: Hydrolysis and Condensation

The utility of organosilanes, particularly in surface modification, is primarily based on a two-step reaction mechanism: hydrolysis followed by condensation.[9]

-

Hydrolysis : The process is initiated by the reaction of the hydrolyzable alkoxy groups (Si-OR) with water to form reactive silanol groups (Si-OH).[4][9][10] This reaction can be catalyzed by acids or bases.[10] For many common silanes, adjusting the pH to 4-5 with an acid like acetic acid accelerates hydrolysis.[11][12]

-

Condensation : The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

They condense with hydroxyl groups present on the surface of inorganic substrates (like glass, metal oxides, or ceramics) to form stable, covalent Si-O-Substrate bonds.[4][5]

-

They self-condense with other silanol molecules to form a durable, cross-linked polysiloxane network (Si-O-Si) on the surface.[4][9]

-

These reactions transform a hydrophilic inorganic surface into a surface with the chemical and physical properties of the this compound's organofunctional group.

Applications in Research and Drug Development

This compound chemistry offers versatile tools for scientific innovation, from materials science to pharmaceuticals.

Surface Modification and Coupling Agents

Silanes are extensively used to alter the surface properties of materials. By choosing a this compound with the appropriate organofunctional group, a surface can be rendered hydrophobic, hydrophilic, or reactive. This is critical for:

-

Improving Adhesion : Promoting adhesion between an inorganic substrate and an organic coating, paint, or adhesive.[4][7] A poorly adhering material can be converted into one that maintains its bond even under severe environmental conditions.[4]

-

Composite Materials : Chemically bonding inorganic fillers (like glass fibers) to a polymer matrix, which significantly enhances the mechanical strength and durability of the composite material.[8][11]

-

Biomaterials and Drug Delivery : Modifying the surfaces of medical implants or drug carriers to improve biocompatibility, control protein adsorption, and facilitate cell attachment.[9] In dentistry, silanes are essential for bonding resin cements to porcelain restorations.[13]

Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent unwanted side reactions.[14][15] Organosilanes are excellent protecting agents, especially for functional groups with active hydrogens like alcohols, amines, and thiols.[14]

The alcohol is converted to a silyl ether, which is stable under many reaction conditions but can be easily removed later.[16][17] The key advantages are:

-

Facile Introduction and Removal : Silyl groups are introduced in high-yield processes and can be selectively removed under mild conditions, often using a fluoride ion source (like TBAF) that cleaves the strong Si-F bond.[14][17]

-

Tunable Stability : The stability of the silyl ether can be tuned by changing the steric bulk of the alkyl groups on the silicon atom.[14][15] This allows for selective deprotection of one silyl group in the presence of others.[14]

Table 1: Common Silyl Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Silylating Agent | Relative Stability |

| Trimethylsilyl | TMS | TMSCl | Least Stable (sensitive to mild acid/base) |

| Triethylsilyl | TES | TESCl | More stable than TMS |

| tert-Butyldimethylsilyl | TBS / TBDMS | TBDMSCl | Much more stable than TMS/TES; widely used |

| Triisopropylsilyl | TIPS | TIPSCl | Very stable due to high steric hindrance |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | Very stable; resistant to many acidic conditions |

Pharmaceutical Formulation and API Synthesis

Specialty silanes are increasingly important in the pharmaceutical industry.

-

API Synthesis : Silanes serve as critical precursors and intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[18]

-

Drug Stability and Formulation : They are used to create excipients that enhance the solubility and bioavailability of drugs.[19] Silanes can also form protective coatings on tablets and capsules, shielding the API from moisture and improving shelf life.[19]

-

Controlled Release : The cross-linking capabilities of silanes are leveraged to design robust frameworks for controlled-release drug formulations.[19]

Key Experimental Protocols

The following sections provide detailed methodologies for common procedures involving silanes.

Protocol 1: General Surface Silanization (Aqueous Alcohol)

This is the most common method for modifying surfaces like glass or silicon wafers.[20]

Methodology:

-

Substrate Cleaning : Thoroughly clean the substrate to ensure a high density of surface hydroxyl (-OH) groups. Common methods include sonication in isopropyl alcohol, followed by treatment with a piranha solution (H₂SO₄/H₂O₂) or a UV-ozone cleaner.[21] Rinse extensively with ultrapure water and dry under a stream of nitrogen.

-

Solution Preparation : Prepare a 95% ethanol / 5% water (v/v) solution. Adjust the pH to 4.5–5.5 using a weak acid like acetic acid.[20]

-

This compound Hydrolysis : Add the desired this compound to the solution with stirring to achieve a final concentration of 0.5-2% by weight.[11][20] Allow the solution to stir for at least 5-15 minutes to permit the this compound to hydrolyze and form reactive silanols.[11][20]

-

Deposition : Immerse the cleaned substrates in the this compound solution for 1-2 minutes.[20] For powders or particles, stir them in the solution for 2-3 minutes before decanting.[20]

-

Rinsing : Remove the substrates and rinse them briefly with fresh ethanol to remove excess, unreacted this compound.[20]

-

Curing : Cure the this compound layer to promote the formation of covalent bonds with the surface and cross-linking within the layer. This can be done by heating in an oven at 110-120°C for 5-10 minutes or by leaving at room temperature for 24 hours (at ~60% relative humidity).[20]

Table 2: Typical Silanization Solution Formulations

| This compound Type | Solvent System | pH Adjustment | Typical Concentration | Hydrolysis Time |

| Non-amino Alkoxysilanes | 95% Ethanol / 5% Water | Add acetic acid to pH 4-5[12] | 0.5 - 2%[12] | 15 - 30 min[11] |

| Amino Alkoxysilanes | 95% Ethanol / 5% Water | None needed (self-alkaline)[12][20] | 2%[20] | ~5 min[20] |

| Chlorosilanes | Anhydrous Toluene or THF | Not applicable | 5%[22] | Not applicable |

Protocol 2: Anhydrous Deposition of Chlorosilanes

This method is preferred for moisture-sensitive substrates or when a well-ordered monolayer is desired.[22]

Methodology:

-

Substrate Preparation : For monolayer deposition, pre-dry the substrate in an oven at 150°C for 4 hours to remove all adsorbed water.[22]

-

Solution Preparation : Prepare a 5% solution of the chlorothis compound in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[22]

-

Deposition : Place the substrate in the this compound solution and reflux the mixture for 12-24 hours.[22] This reaction involves the direct displacement of the chloro group by the surface silanols.[22]

-

Washing : After reflux, wash the substrate thoroughly with the fresh anhydrous solvent to remove unreacted this compound.[22]

-

Drying : Dry the substrate, for example, in an explosion-proof oven. No further curing step is necessary.[22]

Protocol 3: In Vitro Biocompatibility Assessment of a Silanized Surface

To evaluate the suitability of a this compound-modified surface for biomedical applications, a cytotoxicity assay is often performed.[9]

Methodology (MTT Assay):

-

Sample Preparation : Sterilize the this compound-modified substrates (e.g., by ethanol washing or autoclaving, if the this compound layer is stable to heat). Place the sterile substrates into the wells of a sterile cell culture plate.[9]

-

Cell Culture : Seed a relevant cell line (e.g., fibroblasts) onto the substrates at a known density. Culture the cells in an appropriate growth medium at 37°C in a 5% CO₂ incubator.[9]

-

Incubation : Allow the cells to grow on the surfaces for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Assay :

-

Remove the culture medium from the wells.

-

Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.[9]

-

Solubilize the resulting formazan crystals using a solvent like DMSO or isopropanol.[9]

-

Measure the absorbance of the solubilized formazan solution using a microplate reader (e.g., at 570 nm). The absorbance is directly proportional to the number of viable cells.[9]

-

-

Analysis : Compare the absorbance values from the silanized surfaces to positive controls (standard tissue culture plastic) and negative controls (a known toxic material).

Quantitative Data and Characterization

The success of a silanization procedure is often quantified by measuring the change in surface properties. Surface wettability, measured by the water contact angle, is a primary characterization technique.

Table 3: Example Water Contact Angle Data for Surface Modification

| Substrate / Treatment | Typical Water Contact Angle | Surface Property |

| Clean Glass Slide (Pre-treatment) | < 10° | Hydrophilic |

| Glass + Aminopropyltrimethoxythis compound (APS) | 40° - 60° | Moderately Hydrophilic |

| Glass + Octadecyltrichlorothis compound (OTS) | ~108° - 112° | Hydrophobic |

| Glass + Perfluorodecyltrichlorothis compound | > 120° | Highly Hydrophobic & Oleophobic |

| (Note: Values are illustrative and depend on deposition quality and measurement conditions. The use of fluorosilanes can produce highly hydrophobic surfaces.[23]) |

References

- 1. dakenchem.com [dakenchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Understanding Silanes Made Easy; Everything You need to Know To Start With Silanes [onlytrainings.com]

- 4. researchgate.net [researchgate.net]

- 5. quartzmasterchina.com [quartzmasterchina.com]

- 6. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and this compound-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. INTRODUCTION TO this compound [megavietnam.vn]

- 8. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 9. benchchem.com [benchchem.com]

- 10. dakenchem.com [dakenchem.com]

- 11. How to Use this compound Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]

- 12. witschem.com [witschem.com]

- 13. dakenchem.com [dakenchem.com]

- 14. Organothis compound Protecting Groups - Gelest [technical.gelest.com]

- 15. Silicon-Based Protecting Agents - Gelest [technical.gelest.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. nbinno.com [nbinno.com]

- 19. dakenchem.com [dakenchem.com]

- 20. gelest.com [gelest.com]

- 21. bioforcenano.com [bioforcenano.com]

- 22. Applying a this compound Coupling Agent - Gelest [technical.gelest.com]

- 23. organic chemistry - Using results of current experiments in silanization, how to achieve a higher contact angle? - Chemistry Stack Exchange [chemistry.stackexchange.com]

The Cornerstone of Surface Engineering: A Technical Guide to Silane Modification

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of material science, the ability to precisely tailor the surface properties of a substrate is paramount. From enhancing the biocompatibility of medical implants to optimizing the performance of drug delivery systems, the modification of surface chemistry plays a pivotal role. Among the myriad of techniques available, silanization stands out as a robust and versatile method for functionalizing a wide range of materials. This in-depth technical guide delves into the fundamental properties of silanes, providing a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the power of surface modification.

The Silane Molecule: A Bridge Between Worlds

Silanes are organosilicon compounds with the general formula R-Si-X₃, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy or chloro group.[1] This unique bifunctional nature allows silanes to act as molecular bridges, covalently bonding to both inorganic substrates and organic materials.[2][3][4] The inorganic-reacting hydrolyzable groups form stable siloxane bonds (Si-O-Si) with hydroxyl-rich surfaces such as glass, silicon, metal oxides, and ceramics.[5][6] Simultaneously, the organic functional group provides a reactive site for interaction with polymers, biomolecules, or other organic moieties.[1][7]

The versatility of silanes lies in the vast array of available organofunctional groups, which can impart a wide range of surface properties, including hydrophobicity, hydrophilicity, adhesion promotion, and biocompatibility.[8][9][10]

The Silanization Process: A Step-by-Step Transformation

The process of modifying a surface with silanes, known as silanization, is a multi-step chemical transformation that requires careful control of reaction conditions to achieve a uniform and stable monolayer. The fundamental steps involve hydrolysis, condensation, and covalent bonding.

// Invisible nodes and edges for layout {rank=same; this compound; Substrate;} {rank=same; Hydrolyzedthis compound; H_Bonding;} {rank=same; Oligomers; Covalent_Bond;} } .dot Caption: General workflow of the silanization process.

2.1. Hydrolysis: The first step is the hydrolysis of the alkoxy or chloro groups of the this compound in the presence of water to form reactive silanol groups (-Si-OH).[6][11][12] This reaction can be catalyzed by acids or bases.[13]

2.2. Condensation: The newly formed silanols can then condense with each other to form siloxane oligomers (Si-O-Si).[11][12]

2.3. Surface Adsorption and Bonding: The silanols and oligomers in solution adsorb onto the hydroxylated surface of the substrate through hydrogen bonding.[5] With the application of heat or prolonged reaction time, a condensation reaction occurs between the silanol groups and the surface hydroxyl groups, forming stable, covalent Si-O-substrate bonds.[5][12]

Quantitative Properties of Silanes and Modified Surfaces

The effectiveness of surface modification is critically dependent on the specific properties of the this compound used and the resulting characteristics of the modified surface. The following tables summarize key quantitative data for easy comparison.

Table 1: Molecular Properties of Selected Silanes

| This compound | Formula | Si-H Bond Length (Å) | Si-Si Bond Length (Å) | H-Si-H Bond Angle (°) |

| This compound | SiH₄ | 1.480[11] | - | 109.5[14][15] |

| Dithis compound | Si₂H₆ | 1.46[16] | 2.33[16] | - |

| Chlorothis compound | SiH₃Cl | - | - | - |

| Dichlorothis compound | SiH₂Cl₂ | - | - | - |

| Trichlorothis compound | SiHCl₃ | - | - | - |

Table 2: Water Contact Angles on Silanized Surfaces

| This compound | Substrate | Water Contact Angle (°) | Reference |

| Untreated Glass | Glass | <10 | [14] |

| Octadecyltrichlorothis compound (OTS) | Glass | ~110 | [14] |

| (3-Aminopropyl)triethoxythis compound (APTES) | Glass | 39 | [17] |

| Chlorotrimethylthis compound (CTMS) | Glass | 31 | [17] |

| 1H,1H,2H,2H-Perfluorodecyltrichlorothis compound | Glass | ~120 | [14] |

| Untreated Silicon Wafer | Silicon | 20.7 | [6] |

| (3-Aminopropyl)triethoxythis compound (APTES) | Silicon Dioxide | 55-65 | [18][19] |

| Trichloro(1H,1H,2H,2H-perfluorooctyl)this compound (FOTS) | MacroPorous Silicon | 158.5 - 163.2 | [8] |

Table 3: Surface Energy of Silanized Silica

| This compound Treatment | Dispersive Surface Energy (mJ/m²) | Specific Surface Energy (mJ/m²) | Total Surface Energy (mJ/m²) |

| Untreated Silica | 45 | 105 | 150 |

| 3-(Trimethoxysilyl)propyl methacrylate | 35 | 45 | 80 |

| (3-Glycidyloxypropyl)trimethoxythis compound | 38 | 50 | 88 |

| Octyltriethoxythis compound | 32 | 10 | 42 |

| Perfluorooctyltriethoxythis compound | 20 | 5 | 25 |

| Data adapted from Reference[4][20] |

Experimental Protocols

Achieving a consistent and high-quality this compound coating requires meticulous attention to experimental procedures. The following sections provide detailed methodologies for key steps in the silanization process.

Substrate Cleaning and Activation

The cleanliness and hydroxylation of the substrate surface are critical for successful silanization. The goal is to remove organic contaminants and maximize the density of surface hydroxyl groups.

Protocol 4.1.1: Cleaning of Glass Substrates [2][21]

-

Immerse the glass slides in a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid for 30 minutes.

-

Rinse the slides thoroughly with deionized (DI) water (at least three times).

-

Immerse the slides in concentrated sulfuric acid for 30 minutes.

-

Rinse the slides extensively with DI water.

-

Dry the slides under a stream of nitrogen or in an oven at 110-120°C for 1 hour before silanization.

Protocol 4.1.2: Cleaning and Hydroxylation of Silicon Wafers [7][18]

-

Cut silicon wafers into the desired size.

-

Clean the wafers in a piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) at 90°C for 30 minutes. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood.

-

Rinse the wafers copiously with DI water.

-

Dry the wafers under a stream of high-purity nitrogen immediately before use.

Silanization Methods

Silanes can be deposited from either a solution phase or a vapor phase. The choice of method depends on the desired film characteristics, the this compound's properties, and the substrate's geometry.

Protocol 4.2.1: Solution-Phase Deposition (Dip-Coating) [9][21][22]

-

Prepare a 2% (v/v) solution of the desired alkoxythis compound in a 95:5 (v/v) ethanol/water mixture.

-

Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.

-

Allow the solution to stir for at least 5 minutes to ensure hydrolysis.

-

Immerse the cleaned and dried substrates in the this compound solution for 1-2 minutes with gentle agitation.

-

Remove the substrates and briefly rinse with fresh ethanol to remove excess, unreacted this compound.

-

Cure the coated substrates as described in the post-deposition treatment protocol.

Protocol 4.2.2: Vapor-Phase Deposition [6][7]

-

Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber.

-

Place a small, open container with a few drops of the liquid this compound inside the chamber, ensuring it is not in direct contact with the substrates.

-

Evacuate the chamber to a low pressure (e.g., <1 Torr).

-

Allow the silanization to proceed for a set time (e.g., 1-12 hours) at room temperature or an elevated temperature, depending on the this compound's volatility.

-

Vent the chamber with an inert gas (e.g., nitrogen or argon).

-

Remove the substrates and rinse with an appropriate solvent (e.g., toluene, acetone) to remove physisorbed this compound.

-

Cure the coated substrates.

Post-Deposition Treatment

Curing is a critical final step to ensure the formation of a stable and durable this compound layer by promoting further condensation and covalent bond formation.

Protocol 4.3.1: Thermal Curing [9][21]

-

After rinsing, place the silanized substrates in an oven.

-

Cure at 110-120°C for 5-10 minutes for a rapid cure or at room temperature for 24 hours at a relative humidity of less than 60% for a slower, more controlled cure.

Signaling Pathways and Logical Relationships

The chemical reactions underlying silanization can be visualized to better understand the molecular transformations.

Conclusion

Silanization is a powerful and adaptable technique for the precise engineering of surface properties. By understanding the fundamental principles of this compound chemistry, reaction mechanisms, and experimental parameters, researchers can effectively tailor surfaces for a multitude of applications in materials science, biotechnology, and drug development. This guide provides a foundational framework of knowledge, including quantitative data and detailed protocols, to empower scientists in their pursuit of innovative surface modifications. The careful selection of silanes and the meticulous execution of the silanization process are key to unlocking the full potential of this transformative technology.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dakenam.com [dakenam.com]

- 5. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrophobicity of Fluoroalkylthis compound- and Alkylthis compound-Grafted Surfaces | Semantic Scholar [semanticscholar.org]

- 8. Hydrophobic/Oleophilic Structures Based on MacroPorous Silicon: Effect of Topography and Fluoroalkyl this compound Functionalization on Wettability [mdpi.com]

- 9. gelest.com [gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. researchgate.net [researchgate.net]

- 14. gelest.com [gelest.com]

- 15. lehigh.edu [lehigh.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. louis.uah.edu [louis.uah.edu]

- 18. researchgate.net [researchgate.net]

- 19. bioforcenano.com [bioforcenano.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

An In-depth Technical Guide to Organosilane Synthesis and Functionalization Techniques

For Researchers, Scientists, and Drug Development Professionals

Organosilanes are a versatile class of silicon-based compounds that serve as crucial building blocks and surface modifying agents in a wide array of scientific and industrial applications, including drug development, materials science, and chromatography. Their unique chemical structure, featuring a central silicon atom bonded to both organic and hydrolyzable groups, allows for precise control over the chemical and physical properties of materials. This guide provides a comprehensive overview of the core synthesis and functionalization techniques for organosilanes, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding and practical application.

Core Synthesis Techniques of Organosilanes

The formation of the silicon-carbon bond is the cornerstone of organosilane synthesis. Three primary methods dominate the landscape of both industrial and laboratory-scale production: the Direct Synthesis (Müller-Rochow Process), Hydrosilylation, and Grignard Reactions.

Direct Synthesis (Müller-Rochow Process)

The Direct Synthesis is the most significant industrial method for producing organochlorosilanes, the primary precursors to a vast range of silicone products. This process involves the reaction of elemental silicon with an organic halide, typically methyl chloride or ethyl chloride, at high temperatures in the presence of a copper catalyst.[1][2] It is estimated that about 90% of silicone monomers are produced via this method.

The general reaction can be summarized as:

2 R-X + Si → R₂SiX₂

where R is an alkyl or aryl group and X is a halogen.

A key advantage of the Direct Process is its cost-effectiveness for large-scale production.[2] However, it typically produces a mixture of organosilanes with varying degrees of substitution, requiring subsequent separation by distillation. The reaction conditions, such as temperature and catalyst composition, can be tuned to favor the formation of the desired product, most commonly dimethyldichlorothis compound ((CH₃)₂SiCl₂).[2][3][4]

Table 1: Representative Reaction Conditions for the Direct Synthesis

| Organic Halide | Catalyst | Temperature (°C) | Major Product(s) | Reference(s) |

| Methyl Chloride | Copper | 280 - 350 | (CH₃)₂SiCl₂, CH₃SiCl₃, (CH₃)₃SiCl | [2] |

| Ethyl Chloride | Copper | 250 - 400 | (C₂H₅)₂SiCl₂, C₂H₅SiCl₃ | [2] |

| Chlorobenzene | Copper/Silver | 325 - 400+ | (C₆H₅)₂SiCl₂, C₆H₅SiCl₃ | [3] |

| Methanol | Copper | 280 | (CH₃O)₄Si | [4][5] |

Hydrosilylation

Hydrosilylation is a versatile and widely used method for the formation of silicon-carbon bonds, involving the addition of a silicon-hydride (Si-H) bond across a multiple bond, most commonly a carbon-carbon double or triple bond.[6] This reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most common.[6] However, catalysts based on other metals such as rhodium, nickel, and cobalt are also employed, sometimes offering different selectivity or reactivity.[7][8]

The reaction generally proceeds with anti-Markovnikov regioselectivity, meaning the silicon atom attaches to the less substituted carbon of the double bond.[7]

Table 2: Comparison of Catalysts in the Hydrosilylation of 1-Octene with Triethoxythis compound

| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Linear Selectivity (%) | Reference(s) |

| α-diimine nickel | Not specified | Not specified | Not specified | 96 | >98 | [7] |

| Cobalt complex | 2.0 | 60 | 4 | Good | High | [7] |

| [Cp*Ru(MeCN)₃]PF₆ | Low | Room Temp | Rapid | Good to Excellent | High |

A key advantage of hydrosilylation is its high atom economy and the mild reaction conditions often employed. The functional group tolerance can be broad, allowing for the synthesis of complex organosilanes.[7]

Grignard Reactions

The Grignard reaction is a classic and highly versatile method for forming silicon-carbon bonds in a laboratory setting.[9] It involves the reaction of a Grignard reagent (R-MgX) with a halothis compound or an alkoxythis compound. This method offers excellent control over the degree of substitution on the silicon atom by carefully controlling the stoichiometry of the reactants.[9][10]

The general reaction is as follows:

R-MgX + R'₃Si-Cl → R-SiR'₃ + MgXCl

This method is particularly useful for synthesizing organosilanes with specific and well-defined structures that may not be accessible through the Direct Process.[9] Both normal addition (this compound added to Grignard reagent) and reverse addition (Grignard reagent added to this compound) protocols can be used to control the extent of substitution.[9]

Table 3: Yields of Methylchlorosilanes from the Grignard Reaction of CH₃MgCl with SiCl₄

| Mol Ratio (SiCl₄ : CH₃MgCl) | CH₃SiCl₃ Yield (%) | (CH₃)₂SiCl₂ Yield (%) | Reference(s) |

| Excess SiCl₄ | 67.5 | 20.8 | [11] |

Functionalization of Organosilanes

Once the basic organothis compound structure is synthesized, it can be further modified to introduce a wide range of chemical functionalities. This is often achieved through reactions of the organic substituent or by leveraging the reactivity of the groups attached to the silicon atom.

Hydrolysis and Condensation for Surface Modification

A primary application of organosilanes is the modification of surfaces, particularly those rich in hydroxyl groups like glass, silica, and metal oxides. This process, often termed silanization, relies on the hydrolysis of the alkoxy or halo groups on the silicon atom to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface to form stable siloxane (Si-O-Si) bonds, or self-condense to form a polysiloxane network on the surface.[12]

Functional Group Transformations

The organic moiety of an organothis compound can undergo a variety of chemical transformations to introduce new functional groups. For example, an aminopropylthis compound can be reacted with aldehydes to form imines or with carboxylic acids to form amides, providing a versatile platform for further chemical modifications.[13]

Experimental Protocols

The following sections provide detailed methodologies for key organothis compound synthesis and functionalization experiments.

Synthesis of (3-Aminopropyl)triethoxythis compound (APTES) via Ammonolysis

This protocol describes a common industrial synthesis of APTES from 3-chloropropyltriethoxythis compound.[1]

Materials:

-

3-Chloropropyltriethoxythis compound

-

Liquid ammonia

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 3-chloropropyltriethoxythis compound.

-

Introduce liquid ammonia into the reactor.

-

Heat the mixture under pressure to initiate the amination reaction. The reaction typically proceeds for several hours.

-

After the reaction is complete, cool the reactor and carefully vent the excess ammonia in a well-ventilated fume hood.

-

The resulting mixture contains the crude APTES product and ammonium chloride as a byproduct.

-

Separate the solid ammonium chloride from the liquid crude product by filtration or centrifugation.

-

Purify the crude APTES by vacuum distillation to obtain the final product.

Synthesis of an Epoxythis compound Oligomer

This protocol outlines the preparation of an epoxy this compound oligomer through controlled hydrolysis and condensation.[14]

Materials:

-

Epoxy this compound (e.g., 3-glycidoxypropyltrimethoxythis compound)

-

Solvent (e.g., isopropanol)

-

Catalyst (e.g., a carboxylic acid)

-

Distilled water

Procedure:

-

Add the epoxy this compound to a flask, followed by the solvent (2-10% by mass). Stir the mixture and heat to 40-42 °C.

-

Dissolve the catalyst in distilled water. Slowly add this solution dropwise to the heated epoxy this compound solution using a constant pressure funnel over 1.5-2.5 hours, maintaining the reaction temperature between 40-45 °C. The molar ratio of epoxy this compound to distilled water should be approximately 1:0.75.

-

After the addition is complete, maintain the reaction at a constant temperature for 0.8-1.2 hours.

-

Remove the solvent and the alcohol produced during hydrolysis by heating under normal pressure to obtain the crude epoxy this compound oligomer.

-

Filter the crude product to remove any precipitated catalyst and obtain the finished epoxy this compound oligomer.

Surface Modification of Glass Substrates with APTES

This protocol provides a general procedure for the amino-silylation of glass or silica surfaces.[1][15]

Materials:

-

Glass or silica substrate

-

Acetone (dry)

-

(3-Aminopropyl)triethoxythis compound (APTES)

-

Deionized water

Procedure:

-

Thoroughly clean the glass or silica surface with a suitable detergent and rinse extensively with deionized water.

-

Dry the substrate completely, for example, in an oven at 110 °C.

-

In a fume hood, prepare a 2% (v/v) solution of APTES in dry acetone. For instance, mix 1 part APTES with 49 parts dry acetone.

-

Immerse the cleaned and dried substrate in the freshly prepared APTES solution for 30-60 seconds.

-

Rinse the substrate with fresh acetone to remove any unbound this compound.

-

Allow the substrate to air-dry or dry it under a stream of inert gas (e.g., nitrogen or argon). The silylated surface is now ready for further use.

Characterization of Organosilanes

The successful synthesis and functionalization of organosilanes are typically confirmed using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²⁹Si NMR are powerful tools for characterizing organosilanes. ¹H NMR provides information about the organic substituents, while ²⁹Si NMR is highly sensitive to the electronic environment of the silicon atom and can be used to distinguish between different substitution patterns and condensation states.[16][17][18][19]

Table 4: Typical ²⁹Si NMR Chemical Shift Ranges for Common this compound Moieties

| This compound Moiety | Notation | Chemical Shift Range (ppm) | Reference(s) |

| Monofunctional | M | +10 to -10 | [17][19] |

| Difunctional | D | -10 to -30 | [17][19] |

| Trifunctional | T | -40 to -80 | [17][19] |

| Tetrafunctional | Q | -80 to -120 | [17][19] |

Note: Chemical shifts are relative to tetramethylthis compound (TMS) at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the presence of specific functional groups in organosilanes. The Si-O-Si bond, formed during condensation, has a characteristic strong absorption, and the vibrations of the organic functional groups can also be readily identified.[20][21][22][23]

Table 5: Characteristic FTIR Absorption Peaks for Functionalized Silanes

| Functional Group | Bond | Wavenumber (cm⁻¹) | Reference(s) |

| Siloxane | Si-O-Si | 1000 - 1100 (strong, broad) | [20][21][24] |

| Silanol | Si-OH | ~950 (stretching), ~850 (bending) | [20] |

| Alkoxy on Si | Si-O-C | ~1100 | [20] |

| Amino | N-H | 3300 - 3500 (stretching), ~1600 (bending) | [20] |

| Alkyl | C-H | 2850 - 2960 (stretching) | [22] |

Conclusion

The synthesis and functionalization of organosilanes encompass a rich and diverse field of chemistry. The choice of synthetic method—be it the industrial-scale Direct Process, the versatile Hydrosilylation, or the precise Grignard reaction—depends on the desired scale, structure, and functionality of the target molecule. Subsequent functionalization, primarily through hydrolysis and condensation or transformations of the organic side chains, opens up a vast design space for creating tailored materials. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to harness the power of organothis compound chemistry in their respective fields.

References

- 1. benchchem.com [benchchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gelest.com [gelest.com]

- 10. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 11. US2654771A - Method for conducting the grignard reaction to produce organosilicon compounds - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Aminopropyltriethoxysilyl-Substituted Imines and Amides [mdpi.com]

- 14. CN106674521A - Preparation method of epoxy this compound oligomer - Google Patents [patents.google.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. unige.ch [unige.ch]

- 17. researchgate.net [researchgate.net]

- 18. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 20. This compound functionalization of WS 2 nanotubes for interaction with poly(lactic acid) - Nanoscale (RSC Publishing) DOI:10.1039/D3NR00583F [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. ijera.com [ijera.com]

- 23. researchgate.net [researchgate.net]

- 24. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers’ Modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Silane Hydrolysis and Condensation Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of silane hydrolysis and condensation. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound chemistry plays a critical role. This document details the reaction kinetics, influencing factors, and experimental methodologies for studying these fundamental processes.

Core Mechanisms: Hydrolysis and Condensation

This compound coupling agents, characterized by the general formula R-Si(OR')₃, are bifunctional molecules that act as a bridge between inorganic and organic materials. Their efficacy hinges on two primary chemical reactions: hydrolysis and condensation.

Hydrolysis is the initial step where the hydrolyzable alkoxy groups (OR') of the this compound react with water to form reactive silanol groups (Si-OH) and alcohol as a byproduct.[1][2] This reaction can be catalyzed by either acids or bases.[3][4]

Condensation follows hydrolysis, where the newly formed silanol groups react with each other to form stable siloxane bonds (Si-O-Si), creating a network structure.[5][6] This process can occur in solution, leading to the formation of oligomers, or at an inorganic substrate interface, resulting in a durable chemical bond.[1]

The overall process can be summarized in the following steps:

-

Hydrolysis: Alkoxy groups are converted to silanol groups.

-

Condensation: Silanol groups react to form siloxane bonds, releasing water.

-

Hydrogen Bonding: The silanol groups can form hydrogen bonds with hydroxyl groups on the surface of an inorganic substrate.

-

Covalent Bonding: Upon drying or curing, a covalent siloxane linkage is formed between the this compound and the substrate.

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis of alkoxysilanes proceeds via a rapid equilibrium protonation of the alkoxy group, making it a better leaving group.[7] This is followed by a bimolecular nucleophilic substitution (SN2) reaction where a water molecule attacks the silicon atom.[4][7] The reaction rate is fastest at a low pH.[8]

The acid-catalyzed condensation involves the protonation of a silanol group, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by another neutral silanol group.[4][7] This mechanism tends to produce less branched, more linear or polymeric structures.[4]

Base-Catalyzed Mechanism

In a basic environment, the hydrolysis reaction is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom, proceeding through a pentacoordinate intermediate.[7][9] Electron-withdrawing groups attached to the silicon atom can accelerate this process by stabilizing the negatively charged transition state.[7]

Base-catalyzed condensation involves the reaction between a deprotonated silanol (silanolate anion) and a neutral silanol.[4] This mechanism typically leads to more highly branched and cross-linked networks, often resulting in the formation of colloidal particles.[4]

Factors Influencing Reaction Rates

The rates of both hydrolysis and condensation are significantly influenced by several factors:

-

pH: The reaction rate is at its minimum around a neutral pH of 7 for hydrolysis and around pH 4 for condensation. Both acidic and basic conditions catalyze the reactions, with each unit change in pH resulting in an approximately tenfold increase in the reaction rate.[7]

-

Catalysts: Acids (e.g., acetic acid, hydrochloric acid) and bases (e.g., ammonia, amines) are common catalysts.[4] Organometallic compounds, such as those containing tin, can also be effective catalysts.[7]

-

Solvent: The type of solvent and its polarity can affect the solubility of the this compound and the availability of water, thereby influencing the reaction rates.[6] The presence of alcohol, a byproduct of hydrolysis, can slow down the reaction due to the reversibility of the process.[3]

-

Temperature: As with most chemical reactions, increasing the temperature accelerates the rates of both hydrolysis and condensation.[3]

-

Steric and Electronic Effects: The nature of the organic substituent (R) and the alkoxy group (OR') on the this compound molecule has a significant impact. Bulkier groups can sterically hinder the reaction, slowing it down.[4] The electronic properties of the substituents also play a role; electron-withdrawing groups can accelerate base-catalyzed hydrolysis, while electron-donating groups can accelerate acid-catalyzed hydrolysis.[4]

-

Concentration: Higher concentrations of this compound and water generally lead to faster reaction rates.[3]

Quantitative Data on Reaction Kinetics

The following tables summarize quantitative data on the hydrolysis and condensation rate constants for various silanes under different conditions, as reported in the literature. This data is essential for predicting and controlling the reaction outcomes in practical applications.

Table 1: Hydrolysis Rate Constants of Various Silanes

| This compound | Catalyst/Conditions | Solvent | Temperature (°C) | Rate Constant (k) | Reference(s) |

|---|---|---|---|---|---|

| Tetraethoxythis compound (TEOS) | HCl (<0.003 M) | Aqueous | Not Specified | 11 to 16 kcal mol⁻¹ (Activation Energy) | [10] |